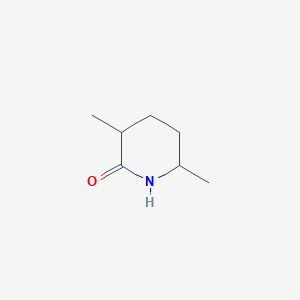

3,6-Dimethylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

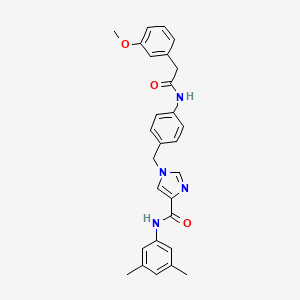

3,6-Dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c1-5-3-4-6(2)8-7(5)9/h5-6H,3-4H2,1-2H3,(H,8,9) . For a detailed molecular structure analysis, tools like MolView can be used to convert this InChI code into a 3D model.Scientific Research Applications

1. Chemical Proteomics

One application of compounds related to 3,6-Dimethylpiperidin-2-one involves their use in chemical proteomics. For example, Sung-Youn Chang et al. (2011) designed and synthesized a chemical affinity matrix for the compound 5-chloro-1-(2,6-dimethylpiperidin-1-yl)-N-tosylpentan-1-imine, which led to the identification of prohibitin as a strong binding protein for this compound (Chang et al., 2011).

2. Proton Magnetic Resonance Studies

Dimethylpiperidine derivatives have been studied using proton magnetic resonance (PMR) spectroscopy. Booth, Little, and Feeney (1968) purified cis- and trans-2,6-Dimethylpiperidine and analyzed their configurations using PMR spectra (Booth et al., 1968).

3. Conformational Behavior Studies

The conformational behavior of dimethylpiperidine derivatives has been extensively studied. For example, Jaewon Hyun and H. So (1997) investigated the rates of conformational change of 3,3-dimethylpiperidine and its solvent effects when coordinated to a paramagnetic compound (Hyun & So, 1997).

4. Stereochemical Analysis

Dimethylpiperidine derivatives have been used for stereochemical analysis. Y. Chow, C. Colón, and J. Tam (1968) demonstrated a strain from nuclear magnetic resonance studies of the derivatives of 2-methylpiperidine and 2,6-cis-dimethylpiperidine (Chow et al., 1968).

5. Antiproliferative and Cytotoxic Properties

Compounds related to this compound have been evaluated for their antiproliferative and cytotoxic properties. A. Casini et al. (2006) investigated dinuclear gold(III) compounds with dimethylpiperidine derivatives as potential anticancer agents, demonstrating moderate cytotoxic properties (Casini et al., 2006).

Safety and Hazards

Future Directions

Piperidines, including 3,6-Dimethylpiperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, including this compound .

Mechanism of Action

Target of Action

The primary targets of 3,6-Dimethylpiperidin-2-one are currently unknown . This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds, including medicinal products .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As a derivative of piperidine, it may share some of the biological activities associated with other piperidine compounds .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of many drugs .

properties

IUPAC Name |

3,6-dimethylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-4-6(2)8-7(5)9/h5-6H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWOCYQKOFMHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2745245.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745246.png)

![2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2745253.png)

![N-(3-acetamidophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2745260.png)

![{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B2745264.png)

![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)